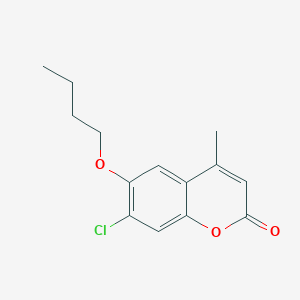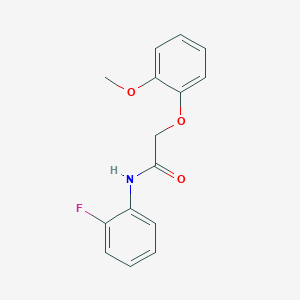
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide, also known as BQP, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BQP belongs to the family of quinolinecarboxamides and has been studied extensively for its biological activities.
Mecanismo De Acción
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide exerts its biological activities by inhibiting the activity of specific enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. This compound also inhibits the activity of the epidermal growth factor receptor (EGFR), which is involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to reduce the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide in laboratory experiments has several advantages. It is a synthetic compound, which allows for precise control of its chemical structure and purity. This compound is also stable under laboratory conditions and can be stored for extended periods without degradation. However, the use of this compound in laboratory experiments is limited by its high cost and the need for specialized expertise in organic synthesis.
Direcciones Futuras
There are several future directions for research on 2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide. One potential area of research is the development of this compound analogs with improved biological activities. Another area of research is the optimization of the synthesis method to reduce the cost and increase the yield of this compound. Additionally, further studies are needed to explore the potential use of this compound as an imaging agent in medical diagnosis.
In conclusion, this compound is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities and has been studied extensively for its biological activities. While the use of this compound in laboratory experiments has several advantages, its high cost and the need for specialized expertise in organic synthesis limit its use. However, there are several future directions for research on this compound, including the development of analogs with improved biological activities and the optimization of the synthesis method.
Métodos De Síntesis
The synthesis of 2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide involves the reaction of 7-chloro-4-quinolinecarboxylic acid with 1-butyl-1H-pyrazole-4-carboxylic acid and N,N-dimethylformamide. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
Aplicaciones Científicas De Investigación
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as an imaging agent in medical diagnosis.
Propiedades
IUPAC Name |
2-(1-butylpyrazol-4-yl)-7-chloro-N,N-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-4-5-8-24-12-13(11-21-24)17-10-16(19(25)23(2)3)15-7-6-14(20)9-18(15)22-17/h6-7,9-12H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJOQUIOSQBYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![butyl [2,2,2-trifluoro-1-[(4-methyl-1-piperazinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4998591.png)
![N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide](/img/structure/B4998597.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)

![4-[1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]pyridine](/img/structure/B4998635.png)